4,6-Difluoro-4,6-dideoxy-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Difluoro-4,6-dideoxy-D-galactopyranose, also known as 4,6-difluoro-Galp, is a synthetic sugar derivative that has gained significant attention in the field of medicinal chemistry. It is a fluorinated analog of galactose, a monosaccharide that plays a crucial role in various biological processes. Due to its unique chemical properties, 4,6-difluoro-Galp has been extensively studied for its potential applications in drug discovery, disease diagnosis, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a compound of interest due to its unique structural properties and potential applications in the synthesis of complex molecules. Research has focused on synthesizing analogues of trehalose, which include amino and fluoro substituents, demonstrating the versatility of this compound in chemical synthesis. The synthesis processes often involve nucleophilic displacement reactions, leading to derivatives with significant implications for understanding molecular structure and reactivity (Hadfield, Hough, & Richardson, 1980).
Catalysis and Derivative Formation
Further studies have explored the catalyzed synthesis of related galactopyranoside derivatives, highlighting the utility of 4,6-difluoro-4,6-dideoxy-D-galactopyranose in facilitating efficient chemical transformations. For instance, bromodimethylsulfonium bromide has been used to catalyze the synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside from galactal, serving as a key intermediate for the preparation of dideoxygalactopyranosides. This showcases the compound's role in streamlining the production of structurally complex sugars (Ding, Chun, Zhang, & Li, 2012).
properties
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKECPWBXHCKM-SVZMEOIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-4,6-dideoxy-D-galactopyranose |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.